10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid
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Overview
Description
10-Hydroxybenzo[h]quinoline-7-sulfonate is a chemical compound known for its unique fluorescence properties. It is often used as a fluorimetric reagent for the selective determination of beryllium ions in various samples. The compound’s ability to form a highly fluorescent chelate with beryllium ions makes it valuable in analytical chemistry .
Preparation Methods
The synthesis of 10-hydroxybenzo[h]quinoline-7-sulfonate typically involves the sulfonation of 10-hydroxybenzo[h]quinoline. This process can be carried out under extremely alkaline conditions, often at a pH of 12.0. The reaction conditions must be carefully controlled to ensure the formation of the desired sulfonate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
10-Hydroxybenzo[h]quinoline-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Hydroxybenzo[h]quinoline-7-sulfonate has several scientific research applications:
Analytical Chemistry: It is used as a fluorimetric reagent for the selective determination of beryllium ions in environmental and industrial samples.
Biology: The compound’s fluorescence properties make it useful in biological assays and imaging techniques.
Industry: Used in the development of sensors and detection systems for various chemical analyses.
Mechanism of Action
The mechanism of action of 10-hydroxybenzo[h]quinoline-7-sulfonate involves the formation of a chelate complex with beryllium ions. The compound’s hydroxyl and sulfonate groups coordinate with the beryllium ion, forming a stable six-membered ring. This chelation enhances the compound’s fluorescence, allowing for the sensitive detection of beryllium ions in various samples .
Comparison with Similar Compounds
10-Hydroxybenzo[h]quinoline-7-sulfonate is unique due to its high selectivity and sensitivity for beryllium ions. Similar compounds include:
10-Hydroxybenzo[h]quinoline: Lacks the sulfonate group, resulting in different fluorescence properties and lower selectivity for beryllium ions.
7-Nitrobenzo[h]quinolin-10-ol: A nitro-substituted derivative with different electronic properties and fluorescence behavior.
7,9-Dinitrobenzo[h]quinolin-10-ol: Another nitro-substituted derivative with distinct fluorescence characteristics.
These similar compounds highlight the unique properties of 10-hydroxybenzo[h]quinoline-7-sulfonate, particularly its high fluorescence yield and selectivity for beryllium ions.
Properties
CAS No. |
403980-86-9 |
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Molecular Formula |
C13H9NO4S |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
10-oxo-1H-benzo[h]quinoline-7-sulfonic acid |
InChI |
InChI=1S/C13H9NO4S/c15-10-5-6-11(19(16,17)18)9-4-3-8-2-1-7-14-13(8)12(9)10/h1-7,14H,(H,16,17,18) |
InChI Key |
YUGXJGIAEOGZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C3C(=C(C=CC3=O)S(=O)(=O)O)C=CC2=C1 |
Origin of Product |
United States |
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